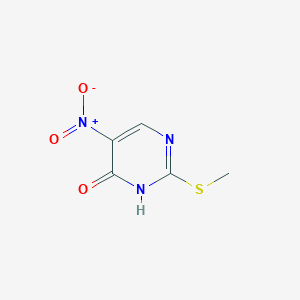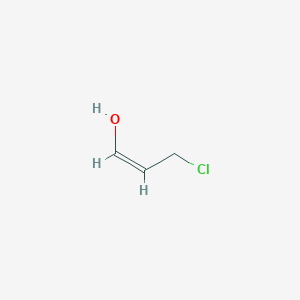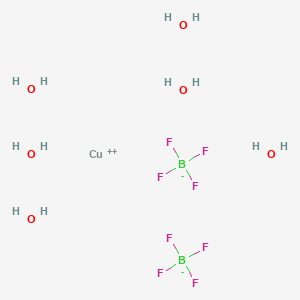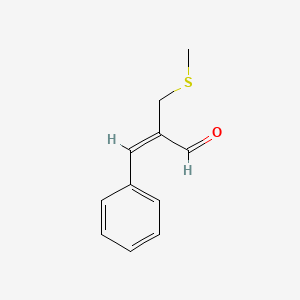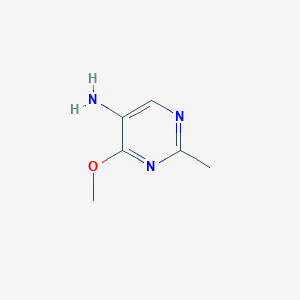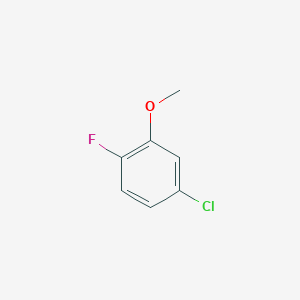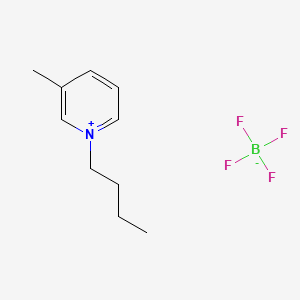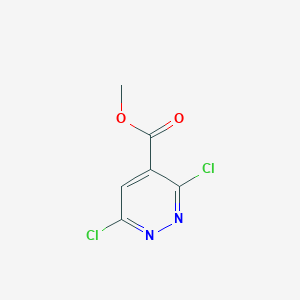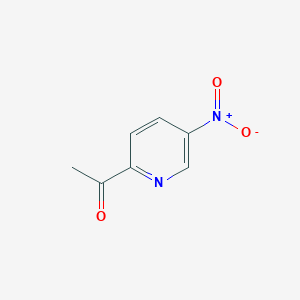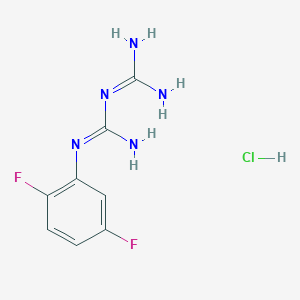
1-(2,5-Difluorophenyl)biguanide hydrochloride
説明
1-(2,5-Difluorophenyl)biguanide hydrochloride is an organic compound with the linear formula C6H3F2NHC(=NH)NHC(=NH)NH2 · HCl . It has a molecular weight of 249.65 .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Difluorophenyl)biguanide hydrochloride consists of a biguanide group attached to a 2,5-difluorophenyl group . The SMILES string representation of the molecule is Cl[H].NC(=N)NC(=N)Nc1cc(F)ccc1F .Physical And Chemical Properties Analysis
1-(2,5-Difluorophenyl)biguanide hydrochloride is a solid with a melting point of 225-230 °C (lit.) . The molecule has several hydrogen bond acceptors and donors, and freely rotating bonds .科学的研究の応用
Biguanides and Therapeutic Applications
Biguanides, characterized by their basic nature and typically available as hydrochloride salts, have shown a wide range of therapeutic applications. They are known for their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV, and other biological activities. Research and development on biguanides highlight their potential in various medicinal chemistry applications, paving the way for further exploration of drug action mechanisms associated with this class of compounds. The review emphasizes the importance of understanding the organic chemistry of biguanide derivatives to accelerate drug discovery efforts (Kathuria, Raul, Wanjari, & Bharatam, 2021).
Analytical Determination in Products
The determination of biguanide compounds like chlorhexidine digluconate and polyhexamethylene biguanide in personal care products, such as eye drops, has been achieved using capillary electrophoresis with contactless conductivity detection. This method showcases the importance of accurate quantification of these compounds in ophthalmic solutions, demonstrating their significant role as cationic disinfectants against microbial infections. The analytical approach provides a foundation for quality control and ensures the safety of biguanide-containing products (Abad-Villar, Etter, Thiel, & Hauser, 2006).
Environmental Sample Analysis
Investigations into the feasibility of TiO2 nanotubes as solid-phase extraction adsorbents for the enrichment of DDT and its metabolites in environmental water samples highlight an innovative application of biguanide-related research. This study emphasizes the potential of novel nanomaterials in enhancing the detection of trace level pollutants, demonstrating the broader environmental applications of biguanide-related compounds and their analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).
HPLC Analysis in Biological and Environmental Samples
High-Performance Liquid Chromatography (HPLC) plays a crucial role in the analysis of biguanides and related compounds across various biological and environmental matrices. The versatility of HPLC, coupled with its sensitivity and specificity, makes it an indispensable tool for the quality control, pharmacodynamics, and pharmacokinetics studies of biguanides. This comprehensive approach to HPLC analysis underscores the significance of accurate and reliable analytical methods in the study and application of biguanide compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).
Safety And Hazards
特性
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAARBLQYHGNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584289 | |
| Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)biguanide hydrochloride | |
CAS RN |
66088-53-7 | |
| Record name | Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



